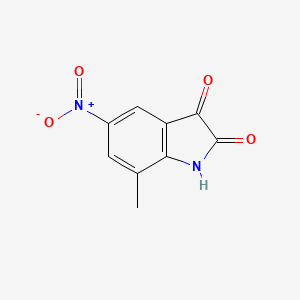

7-Methyl-5-nitroisatin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-methyl-5-nitro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c1-4-2-5(11(14)15)3-6-7(4)10-9(13)8(6)12/h2-3H,1H3,(H,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VREHMPHOKRQMFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC(=O)C2=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405570 | |

| Record name | 7-Methyl-5-nitroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70343-13-4 | |

| Record name | 7-Methyl-5-nitroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 7-Methyl-5-nitroisatin

Abstract

Isatin (1H-indole-2,3-dione) and its substituted derivatives are foundational scaffolds in medicinal chemistry, recognized for a wide spectrum of biological activities, including potential anticancer, antimicrobial, and enzyme-inhibitory properties[1][2][3][4]. The compound 7-Methyl-5-nitroisatin is a valuable intermediate for developing novel therapeutic agents, combining the structural features of a methyl group at the C7 position and a nitro group at the C5 position, which significantly modulate its electronic and biological properties[1][5]. This guide provides an in-depth, scientifically grounded protocol for the synthesis of this compound. Rather than attempting a chemically challenging direct methylation of the 5-nitroisatin core, this paper details a robust and reliable approach utilizing the classical Sandmeyer isatin synthesis, beginning with the appropriately substituted aniline precursor. This methodology offers a clear, high-yielding pathway suitable for laboratory-scale production.

Synthetic Strategy and Mechanistic Rationale

The Challenge of Direct C7-Methylation

A direct methylation of 5-nitroisatin to produce this compound presents significant synthetic hurdles. The isatin ring is electron-deficient due to the presence of two carbonyl groups and the strongly electron-withdrawing nitro group at the C5 position. These groups deactivate the aromatic ring towards electrophilic aromatic substitution, such as Friedel-Crafts methylation. Furthermore, the existing substituents direct incoming electrophiles to positions other than C7, making regioselective methylation at the desired position highly improbable with standard methods.

The Sandmeyer Isatin Synthesis: A Superior Strategy

To circumvent these challenges, the most logical and field-proven approach is the Sandmeyer isatin synthesis[6][7][8]. This classic named reaction builds the isatin core from a substituted aniline, allowing for precise control over the final substitution pattern. The synthesis proceeds in two primary stages:

-

Condensation: An aniline is reacted with chloral hydrate and hydroxylamine to form a 2-(hydroxyimino)-N-arylacetamide intermediate, also known as an isonitrosoacetanilide[7][9].

-

Cyclization: The intermediate is then treated with a strong acid, typically concentrated sulfuric acid, which catalyzes an intramolecular electrophilic substitution to yield the final isatin product[6][7].

For the synthesis of this compound, the required starting material is 2-methyl-4-nitroaniline .

Reaction Mechanism

The Sandmeyer synthesis is a robust method for creating the isatin scaffold. The process begins with the formation of the isonitrosoacetanilide intermediate from the starting aniline. The subsequent acid-catalyzed cyclization is the key ring-forming step, proceeding via an intramolecular electrophilic attack on the electron-rich aromatic ring to forge the final heterocyclic system.

Figure 1: Overall reaction pathway for the Sandmeyer synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established Sandmeyer synthesis procedures[5][9]. Researchers should perform their own risk assessments before proceeding.

Reagents and Materials

| Reagent/Material | Molecular Formula | MW ( g/mol ) | Molar Eq. | Quantity (for 0.1 mol scale) | Notes |

| 2-Methyl-4-nitroaniline | C₇H₈N₂O₂ | 152.15 | 1.0 | 15.2 g | Starting material |

| Chloral Hydrate | C₂H₃Cl₃O₂ | 165.40 | 1.1 | 18.2 g | Handle with care (toxic) |

| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | 3.0 | 20.8 g | Corrosive |

| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | ~9.0 | 130 g | Used to saturate the aqueous solution |

| Concentrated Hydrochloric Acid | HCl | 36.46 | ~1.0 | 10 mL (37%) | Corrosive |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | - | ~150 mL (98%) | Extremely Corrosive - Add with caution |

| Deionized Water | H₂O | 18.02 | - | ~1.5 L | Solvent |

| Crushed Ice | H₂O | 18.02 | - | ~1.5 kg | For quenching reaction |

Workflow Overview

Figure 2: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

Part 1: Synthesis of 2-(Hydroxyimino)-N-(2-methyl-4-nitrophenyl)acetamide

-

In a 2 L round-bottom flask equipped with a reflux condenser, add chloral hydrate (18.2 g) and deionized water (1.2 L). Stir until dissolved.

-

Add anhydrous sodium sulfate (130 g) to the solution and stir.

-

In a separate beaker, prepare a solution of 2-methyl-4-nitroaniline (15.2 g) in deionized water (30 mL) and concentrated hydrochloric acid (10 mL).

-

Add the aniline solution to the flask.

-

Finally, add a solution of hydroxylamine hydrochloride (20.8 g) in deionized water (50 mL).

-

Heat the mixture to a gentle reflux (approx. 100°C) and maintain for 1-2 hours. A yellow precipitate should form.

-

Cool the flask in an ice bath. Filter the resulting precipitate using a Büchner funnel.

-

Wash the solid thoroughly with cold deionized water and allow it to air dry or dry in a vacuum oven at low heat. This solid is the isonitrosoacetanilide intermediate.

Part 2: Cyclization to this compound

-

CAUTION: This step involves adding an organic solid to hot concentrated sulfuric acid. Perform in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including an acid-resistant lab coat, gloves, and face shield.

-

In a 500 mL beaker or flask, carefully place concentrated sulfuric acid (150 mL) and heat it to 60-70°C using a water or oil bath.

-

Slowly and carefully, add the dried intermediate from Part 1 to the hot sulfuric acid in small portions, ensuring the temperature does not exceed 80°C. Stir continuously.

-

Once the addition is complete, continue heating at 80°C for an additional 10-15 minutes to ensure the reaction goes to completion[9].

-

Remove the flask from the heat and allow it to cool to room temperature.

-

Prepare a large beaker with approximately 1.5 kg of crushed ice.

-

CAUTION: Quenching concentrated acid is highly exothermic. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.

-

An orange-red precipitate of this compound will form. Allow the slurry to stand for 30 minutes.

-

Filter the crude product using a Büchner funnel and wash it extensively with cold deionized water until the washings are neutral to pH paper.

-

Dry the final product in a desiccator or a vacuum oven at 50-60°C.

Characterization and Purity Assessment

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Melting Point: Compare the observed melting point with literature values.

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons and the methyl group singlet.

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of the carbonyl carbons and other carbons in the molecule.

-

FT-IR Spectroscopy: Look for characteristic absorption bands for the N-H bond, carbonyl (C=O) groups, and the nitro (NO₂) group.

-

Mass Spectrometry: Determine the molecular weight of the product to confirm its identity.

Safety and Troubleshooting

-

Hazardous Reagents: Concentrated sulfuric and hydrochloric acids are highly corrosive. Chloral hydrate and hydroxylamine hydrochloride are toxic and should be handled with care. Always use a fume hood and appropriate PPE.

-

Exothermic Reactions: Both the cyclization and quenching steps are exothermic. Maintain careful temperature control during the addition of the intermediate to sulfuric acid and ensure slow, careful quenching onto a large volume of ice.

-

Low Yield of Intermediate: If the yield in Part 1 is low, ensure the initial aniline solution is fully dissolved before addition and that the reflux is maintained for a sufficient duration[6].

-

Incomplete Cyclization: If the final product is impure, it may be due to incomplete cyclization. Ensure the temperature of the sulfuric acid is maintained at 80°C for the specified time. Poorly soluble intermediates can be an issue; alternative acids like methanesulfonic acid have been used to improve solubility in some cases[6].

Conclusion

The Sandmeyer isatin synthesis provides a reliable and effective pathway for the production of this compound from 2-methyl-4-nitroaniline. By building the isatin core from a pre-functionalized aniline, this method bypasses the regioselectivity and reactivity challenges associated with the direct modification of the 5-nitroisatin scaffold. The detailed protocol herein offers researchers a practical guide to obtaining this valuable chemical intermediate for further applications in drug discovery and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biomedres.us [biomedres.us]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. synarchive.com [synarchive.com]

- 8. Sandmeyer Isonitrosoacetanilide Isatin Synthesis [drugfuture.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Spectroscopic Characterization of 7-Methyl-5-nitroisatin

Introduction

7-Methyl-5-nitroisatin is a substituted derivative of isatin (1H-indole-2,3-dione), a heterocyclic compound that forms the core of many biologically active molecules. The presence of both a methyl group at the 7-position and a nitro group at the 5-position on the isatin scaffold is anticipated to significantly modulate its electronic properties, reactivity, and ultimately, its pharmacological profile. Isatin derivatives have garnered substantial interest in the fields of medicinal chemistry and drug development due to their wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.

Molecular Structure and Numbering

To facilitate the interpretation of the spectroscopic data, the molecular structure of this compound with the conventional numbering system is presented below.

Caption: Molecular structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. These predictions are based on the known substituent effects of the methyl and nitro groups on the isatin ring system.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the N-H proton of the isatin ring, and the methyl group protons. The nitro group, being a strong electron-withdrawing group, will deshield the aromatic protons, particularly those in the ortho and para positions relative to it. The methyl group is a weak electron-donating group and will have a shielding effect.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~11.5 | br s | 1H | N-H | The chemical shift of the N-H proton is variable and concentration-dependent. It is expected to be a broad singlet due to quadrupole broadening and potential hydrogen bonding. |

| ~8.4 | d | 1H | H-4 | This proton is ortho to the electron-withdrawing nitro group and is expected to be significantly deshielded. The signal should appear as a doublet due to coupling with H-6. |

| ~8.2 | d | 1H | H-6 | This proton is also ortho to the nitro group, leading to a downfield shift. It will appear as a doublet due to coupling with H-4. |

| ~2.6 | s | 3H | -CH₃ | The methyl protons will appear as a singlet in the upfield region of the spectrum. |

Interpretation and Rationale:

The predicted chemical shifts are based on an additive model of substituent effects. In 5-nitroisatin, the aromatic protons are significantly deshielded due to the strong electron-withdrawing nature of the nitro group. In 7-methylisatin, the methyl group has a minor shielding effect on the aromatic protons. For this compound, the dominant effect on the aromatic protons will be the deshielding from the nitro group. The protons at positions 4 and 6 are expected to be the most downfield due to their proximity to the nitro group. The N-H proton of the isatin ring typically appears as a broad singlet at a low field.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The carbonyl carbons of the isatin core are expected to be the most downfield signals. The aromatic carbons will have their chemical shifts influenced by the attached substituents.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~182 | C-3 (C=O) | The ketone carbonyl carbon is typically found at a very low field. |

| ~159 | C-2 (C=O) | The amide carbonyl carbon is also significantly deshielded. |

| ~150 | C-7a | Quaternary carbon attached to the nitrogen and the methyl-substituted carbon. |

| ~145 | C-5 | Aromatic carbon bearing the nitro group, expected to be deshielded. |

| ~135 | C-7 | Aromatic carbon bearing the methyl group. |

| ~128 | C-3a | Quaternary aromatic carbon. |

| ~125 | C-6 | Aromatic methine carbon. |

| ~118 | C-4 | Aromatic methine carbon. |

| ~18 | -CH₃ | The methyl carbon will appear in the upfield region of the spectrum. |

Interpretation and Rationale:

The predicted ¹³C chemical shifts are based on the analysis of related structures. The carbonyl carbons (C-2 and C-3) of the isatin core are characteristically found at the downfield end of the spectrum. The nitro group will cause a downfield shift for the carbon it is attached to (C-5) and will also influence the other aromatic carbons. The methyl group will have a smaller, generally shielding effect on the carbon it is attached to (C-7) and other nearby carbons.

Experimental Protocol for NMR Data Acquisition

Caption: A generalized workflow for acquiring NMR spectra of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-N, and NO₂ groups.

Table 3: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Intensity | Notes |

| ~3300-3100 | N-H Stretch | Medium, Broad | Characteristic of the amide N-H bond. Broadening is due to hydrogen bonding. |

| ~3100-3000 | Aromatic C-H Stretch | Medium | Typical region for sp² C-H stretching vibrations. |

| ~2950-2850 | Aliphatic C-H Stretch | Medium | Corresponds to the C-H bonds of the methyl group. |

| ~1750 | C=O Stretch (Ketone, C-3) | Strong | The two carbonyl groups will show strong, distinct absorption bands. |

| ~1730 | C=O Stretch (Amide, C-2) | Strong | The position of these bands is sensitive to the electronic environment. |

| ~1610, ~1470 | C=C Stretch (Aromatic Ring) | Medium | Characteristic skeletal vibrations of the benzene ring. |

| ~1540 | Asymmetric NO₂ Stretch | Strong | A strong and characteristic absorption for the nitro group. |

| ~1350 | Symmetric NO₂ Stretch | Strong | Another strong and characteristic absorption for the nitro group. |

Interpretation and Rationale:

The predicted IR absorption bands are based on the known frequencies of the functional groups present in the molecule. The isatin core will exhibit two strong carbonyl stretching bands. The nitro group will show two characteristic strong stretching vibrations. The N-H stretching of the amide will be a broad band due to intermolecular hydrogen bonding. The aromatic and aliphatic C-H stretches will also be present in their expected regions.

Experimental Protocol for FT-IR Data Acquisition (KBr Pellet Method)

physical and chemical characteristics of 7-Methyl-5-nitroisatin

An In-depth Technical Guide to 7-Methyl-5-nitroisatin: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic organic compound built upon the versatile isatin (1H-indole-2,3-dione) scaffold. The isatin core is a privileged structure in medicinal chemistry, recognized for its presence in numerous natural products and its ability to serve as a precursor for a wide array of biologically active molecules.[1] The strategic placement of a methyl group at the 7-position and a nitro group at the 5-position modifies the electronic and steric properties of the parent molecule, opening new avenues for drug design and chemical synthesis. This guide provides a comprehensive overview of the known and inferred characteristics of this compound, offering insights for researchers in chemical synthesis and drug development.

Chemical Identity and Molecular Structure

Correctly identifying a compound is the foundation of all subsequent research. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 7-Methyl-5-nitro-1H-indole-2,3-dione | N/A |

| CAS Number | 70343-13-4 | [2] |

| Molecular Formula | C₉H₆N₂O₄ | [2] |

| Molecular Weight | 206.15 g/mol | [2] |

| Canonical SMILES | CC1=C2C(=CC(=C1)--INVALID-LINK--[O-])NC(=O)C2=O | N/A |

| InChI Key | (Inferred) | N/A |

The molecule consists of a bicyclic indole core with two ketone groups at positions 2 and 3. An electron-donating methyl group is attached at position 7 of the benzene ring, while a strong electron-withdrawing nitro group is at position 5. This substitution pattern creates a unique electronic environment that influences the molecule's reactivity and intermolecular interactions.

Physical and Chemical Properties

Direct experimental data for this compound is limited. However, its properties can be reliably inferred from data on closely related analogues, such as 5-nitroisatin and 5-methylisatin.

Physical Characteristics

| Property | Inferred Value | Basis for Inference & Remarks |

| Appearance | Yellow to orange crystalline powder | Based on the orange-yellow color of 5-nitroisatin.[3][4] The solid form is typical for isatin derivatives.[5][6] |

| Melting Point | > 200 °C (likely with decomposition) | 5-Nitroisatin decomposes at 251 °C[3][5], while 5-methylisatin decomposes at 180 °C.[6] The high polarity from the nitro group suggests a high melting point. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, and methanol. | Isatin derivatives generally show low water solubility but are soluble in organic solvents like methanol.[6] |

| Storage | Store at room temperature in a dry, well-ventilated place. | Recommended storage conditions for stable chemical reagents.[2] |

Chemical Reactivity

The reactivity of this compound is governed by its functional groups:

-

C3-Ketone: The ketone at the 3-position is highly electrophilic and is the primary site for nucleophilic attack. This is the key to synthesizing a vast number of derivatives, such as Schiff bases and spirocyclic compounds.[7]

-

Aromatic Ring: The nitro group is a powerful deactivating group, making the aromatic ring electron-deficient and susceptible to nucleophilic aromatic substitution under certain conditions. Conversely, the methyl group is a weak activating group.

-

N1-Amide Proton: The proton on the indole nitrogen is acidic (pKa of 5-nitroisatin is ~8.06[3]) and can be removed by a base, allowing for N-alkylation or other modifications at this position.

The compound is expected to be stable under normal laboratory conditions but is incompatible with strong oxidizing agents and strong bases.[8]

Synthesis Pathway

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Disclaimer: This is a theoretical protocol based on analogous reactions. It must be performed with all appropriate safety precautions in a fume hood by trained personnel.

Part 1: Synthesis of 7-Methylisatin (precursor)

-

Preparation of Isonitroso-m-methylacetanilide:

-

In a 1 L flask, dissolve 50 g of chloral hydrate and 120 g of sodium sulfate in 300 mL of water.

-

In a separate flask, prepare a solution of 30 g of m-toluidine and 25 mL of concentrated hydrochloric acid in 200 mL of water.

-

Add the m-toluidine solution to the chloral hydrate solution.

-

Prepare a solution of 45 g of hydroxylamine hydrochloride in 100 mL of water and add it to the main reaction mixture.

-

Heat the mixture gently until a vigorous reaction begins. Control the heating to maintain a steady reaction.

-

After the reaction subsides, cool the mixture in an ice bath. The isonitroso intermediate will precipitate.

-

Filter the solid, wash with cold water, and dry thoroughly.

-

-

Cyclization to 7-Methylisatin:

-

Carefully and slowly add 50 g of the dried isonitroso intermediate to 250 g of concentrated sulfuric acid, keeping the temperature below 60°C with an ice bath.

-

Once the addition is complete, allow the mixture to stand at room temperature for one hour.

-

Pour the reaction mixture onto 1 kg of crushed ice.

-

The 7-methylisatin product will precipitate. Filter the solid, wash extensively with cold water until the washings are neutral, and dry.

-

Part 2: Nitration to this compound

-

Preparation:

-

In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, add 20 mL of concentrated sulfuric acid. Cool to 0°C.

-

Slowly add 10 g of the synthesized 7-methylisatin to the cold sulfuric acid, ensuring the temperature does not rise above 5°C. Stir until fully dissolved.

-

-

Nitration Reaction:

-

Prepare a nitrating mixture by carefully adding 4 mL of fuming nitric acid to 4 mL of concentrated sulfuric acid, keeping the mixture cold.

-

Add the cold nitrating mixture dropwise to the dissolved 7-methylisatin solution over 30 minutes. Maintain the reaction temperature between 0°C and 5°C throughout the addition.

-

After the addition is complete, stir the reaction mixture in the ice bath for an additional 2 hours.

-

-

Work-up and Purification:

-

Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring. A yellow-orange solid will precipitate.

-

Allow the ice to melt, then filter the crude this compound.

-

Wash the solid thoroughly with large volumes of cold water until the filtrate is neutral to litmus paper.

-

Recrystallize the crude product from ethanol or glacial acetic acid to obtain the purified compound. Dry under vacuum.

-

Applications in Research and Drug Development

The isatin scaffold is a cornerstone in the development of therapeutic agents. Derivatives have shown a remarkable range of biological activities. This compound serves as a key intermediate for synthesizing novel compounds with potential applications as:

-

Anticancer Agents: The 5-nitroisatin moiety is a component of various compounds evaluated for their anticancer properties, particularly against breast cancer cell lines.[9][10] The substitution pattern on this compound could be exploited to develop new kinase inhibitors or antiproliferative drugs.[1][11]

-

Antimicrobial and Antiviral Agents: Isatin derivatives are well-documented as precursors for compounds with antibacterial, antifungal, and anti-HIV activity.[3]

-

Enzyme Inhibitors: The isatin core is present in inhibitors of various enzymes, including caspases, proteases, and transglutaminase 2.

The specific combination of the methyl and nitro groups makes this molecule a valuable building block for creating libraries of new chemical entities for high-throughput screening.

Safety and Handling

No specific safety data sheet (SDS) exists for this compound. Therefore, handling precautions must be based on data from structurally similar hazardous compounds, such as 5-nitroisatin.

-

Hazard Statements (Inferred):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

The toxicological properties have not been fully investigated.[8]

-

-

Precautionary Measures:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[12][13] Eyewash stations and safety showers should be readily accessible.[8]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles or a face shield.[8] If dust formation is likely, use a NIOSH/MSHA-approved respirator.[8]

-

Handling: Avoid contact with skin, eyes, and clothing.[8] Do not breathe dust.[13] Wash hands thoroughly after handling.

-

Fire Safety: In case of fire, use appropriate extinguishing media. Combustion may produce hazardous decomposition products, including nitrogen oxides (NOx) and carbon monoxide (CO).[8][14]

-

Conclusion

This compound is a promising heterocyclic building block with significant potential for the synthesis of novel bioactive compounds. While direct experimental data is sparse, its physical and chemical properties can be reliably inferred from related molecules. The strategic placement of its functional groups provides a reactive framework for creating diverse chemical libraries for drug discovery, particularly in the fields of oncology and infectious diseases. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound [myskinrecipes.com]

- 3. 5-Nitroisatin price,buy 5-Nitroisatin - chemicalbook [chemicalbook.com]

- 4. Manufacturers of 5-Nitroisatin, 97%, CAS 611-09-6, N 1211, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 5. 5-ニトロイサチン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 5-甲基靛红 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. fishersci.com [fishersci.com]

- 9. researchgate.net [researchgate.net]

- 10. 5-nitro isatin containing heterocyclics derivatives: synthesis, antioxidant activity, anticancer activity and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors [mdpi.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

7-Methyl-5-nitroisatin: A Technical Guide to a Versatile Scaffold in Drug Discovery

Abstract

7-Methyl-5-nitroisatin (C₉H₆N₂O₄) is a substituted indole-2,3-dione that has garnered significant interest within the medicinal chemistry community. While not extensively studied as a standalone therapeutic agent, its true value lies in its role as a pivotal synthetic intermediate for the development of novel, biologically active compounds. The isatin core, coupled with the electronic and steric influences of the 7-methyl and 5-nitro substitutions, provides a unique platform for generating diverse molecular libraries with potential applications in oncology, infectious diseases, and neurodegenerative disorders. This technical guide provides an in-depth analysis of the known and predicted biological activities of this compound, detailed experimental protocols for its evaluation, and an exploration of the structure-activity relationships that govern the therapeutic potential of its derivatives.

Introduction: The Isatin Scaffold and the Significance of this compound

Isatin (1H-indole-2,3-dione) is a naturally occurring heterocyclic compound found in various plants and is also an endogenous component in mammals. The isatin scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide array of biological targets. The inherent reactivity of the C3-carbonyl group and the amenability of the aromatic ring to substitution make it an ideal starting point for chemical synthesis.

The subject of this guide, this compound, combines three key structural features:

-

The Isatin Core: Provides the fundamental framework for interaction with biological macromolecules.

-

The 5-Nitro Group: This electron-withdrawing group is known to significantly enhance the anticancer and antimicrobial properties of various heterocyclic compounds. Its presence can influence the molecule's electronic distribution and potential for hydrogen bonding.

-

The 7-Methyl Group: This small alkyl group can impact the molecule's lipophilicity, metabolic stability, and steric interactions within a target's binding pocket.

While direct biological data on this compound is sparse, its utility as a precursor for compounds with demonstrated biological activity is clear. This guide will, therefore, focus on the potential of this molecule by examining the activities of its close structural analogs and derivatives.

Predicted Biological Activities and Mechanistic Insights

Based on the extensive body of research on isatin derivatives, this compound is predicted to be a valuable starting point for developing compounds with the following activities:

Anticancer Activity

The isatin scaffold is a well-established pharmacophore in the design of anticancer agents. The presence of a 5-nitro group, in particular, has been shown to enhance cytotoxic activity.

2.1.1. Cyclin-Dependent Kinase (CDK) Inhibition:

Isatin derivatives have been identified as potent inhibitors of CDKs, which are key regulators of the cell cycle.[1] Overexpression of CDKs is a hallmark of many cancers. The planar structure of the isatin ring allows it to fit into the ATP-binding pocket of CDKs, leading to cell cycle arrest and apoptosis. Studies on 5-methylisatin and 5-nitroisatin derivatives have demonstrated their potential as CDK2 inhibitors.[1] It is hypothesized that derivatives of this compound could also exhibit CDK inhibitory activity.

Workflow for Evaluating CDK2 Inhibition:

Caption: Workflow for assessing CDK2 inhibitory activity.

2.1.2. Induction of Apoptosis:

Many isatin-based compounds exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often mediated through the generation of reactive oxygen species (ROS) and the activation of caspase cascades. The nitroaromatic nature of this compound suggests that its derivatives could modulate intracellular redox balance, thereby triggering apoptosis in cancer cells.

Antimicrobial Activity

Isatin and its derivatives have demonstrated a broad spectrum of antimicrobial activity against bacteria and fungi. The mechanism of action is often multifactorial, involving the inhibition of essential microbial enzymes or disruption of the cell membrane. The 5-nitro substituent is a well-known feature in many antimicrobial drugs, and its incorporation into the isatin scaffold is a promising strategy for developing new anti-infective agents.

Experimental Protocol for Determining Minimum Inhibitory Concentration (MIC):

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution Series: A serial two-fold dilution of the test compound (dissolved in DMSO) is prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Enzyme Inhibition

Beyond CDKs, isatin derivatives have been shown to inhibit a variety of other enzymes, including caspases, matrix metalloproteinases (MMPs), and viral proteases. The specific substitutions on the isatin ring play a crucial role in determining the target enzyme and the potency of inhibition. The unique electronic and steric properties of this compound make it an attractive starting point for designing selective enzyme inhibitors.

Synthesis and Characterization

This compound can be synthesized from 3-methylaniline through a multi-step process involving nitration, Sandmeyer isonitrosoacetanilide isatin synthesis, and subsequent cyclization.

General Synthetic Pathway:

Caption: General synthetic route to this compound.

Characterization of the final product is typically achieved through standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

-

Mass Spectrometry: To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O, N-H, NO₂).

-

Melting Point Analysis: To assess purity.

Structure-Activity Relationship (SAR) Insights

The biological activity of isatin derivatives is highly dependent on the nature and position of substituents on the aromatic ring and the N1 position.

| Position | Substituent Effect | Potential Impact on Activity |

| N1 | Substitution with various alkyl or aryl groups | Can modulate lipophilicity, cell permeability, and steric interactions within the binding pocket. |

| C5 | Electron-withdrawing groups (e.g., -NO₂) | Often enhances anticancer and antimicrobial activity. |

| C7 | Small alkyl groups (e.g., -CH₃) | Can influence metabolic stability and provide additional hydrophobic interactions. |

The combination of the 5-nitro and 7-methyl groups in this compound presents a unique opportunity for fine-tuning the biological activity of its derivatives.

Future Perspectives and Conclusion

While direct evidence for the biological activity of this compound is still emerging, its role as a versatile synthetic precursor is well-established. The isatin scaffold, functionalized with a potent nitro group and a modulating methyl group, offers a promising platform for the design and synthesis of novel therapeutic agents. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives. Such studies will be instrumental in elucidating the full therapeutic potential of this intriguing molecule and its contribution to the development of next-generation drugs for a range of diseases.

References

7-Methyl-5-nitroisatin mechanism of action as a CDK2 inhibitor

An In-depth Technical Guide to the Mechanism of Action of 7-Methyl-5-nitroisatin as a CDK2 Inhibitor

Introduction: Targeting the Cell Cycle Engine in Oncology

The eukaryotic cell cycle is a masterfully orchestrated series of events ensuring the faithful duplication and segregation of the genome, ultimately leading to cell division. Central to this regulation are the Cyclin-Dependent Kinases (CDKs), a family of serine/threonine kinases that act as the engine of the cell cycle.[1] Their activity is tightly controlled by association with regulatory cyclin partners and post-translational modifications.[2]

Among these, Cyclin-Dependent Kinase 2 (CDK2) is a pivotal regulator, particularly for the transition from the G1 (Gap 1) to the S (Synthesis) phase, where DNA replication occurs.[3][4] In concert with its cyclin partners, Cyclin E and Cyclin A, CDK2 phosphorylates key substrates, most notably the Retinoblastoma protein (Rb), to drive the cell into S phase.[4] In a vast number of human cancers, the CDK2 pathway is hyperactivated through mechanisms such as the amplification of the CCNE1 gene (encoding Cyclin E), leading to uncontrolled cellular proliferation.[3][4] This dependency makes CDK2 an attractive and compelling therapeutic target for anticancer drug development.[5][6]

The isatin (1H-indole-2,3-dione) scaffold has emerged as a privileged structure in medicinal chemistry, forming the basis for a significant group of CDK2 inhibitors.[6][7] These compounds typically function as ATP-competitive inhibitors, leveraging the oxindole core to interact with the kinase's active site.[7][8] This guide focuses on this compound, a representative of this class, to provide a detailed technical overview of its putative mechanism of action, the cellular consequences of its activity, and a rigorous framework for its experimental validation.

Part 1: The Molecular Mechanism of Action: ATP-Competitive Inhibition

The primary mechanism by which isatin derivatives, including this compound, are proposed to inhibit CDK2 is through direct competition with adenosine triphosphate (ATP) for the enzyme's catalytic binding site.[1][3] The ATP-binding pocket of CDK2 is a well-defined cleft between the N- and C-terminal lobes of the kinase, and it is this site that small molecule inhibitors target.[3][9]

Key Molecular Interactions

Based on extensive molecular docking and dynamics simulations of related 5-nitroisatin and 5-methylisatin derivatives, a detailed picture of the binding mode can be constructed.[7][10][11]

-

The Isatin Core Interaction: The foundational interaction involves the oxindole core of the isatin molecule. It forms a critical hydrogen bond network with the "hinge region" of the kinase, which connects the two lobes. Specifically, atoms in the isatin core consistently form stable hydrogen bonds with the backbone of Leucine 83 (LEU83) and Glutamic Acid 81 (GLU81) .[7][11] These interactions mimic those of the adenine ring of ATP, effectively occupying the purine binding pocket and preventing ATP from binding.[1]

-

Role of the 5-Nitro Group: The electron-withdrawing nitro group at the 5-position plays a significant role in enhancing binding affinity. Computational studies on 5-nitroisatin derivatives show that the oxygen atoms of the nitro group can form additional hydrogen bonds with key residues in the active site, such as Lysine 33 (LYS33) and Aspartic Acid 145 (ASP145) .[7] These interactions further stabilize the inhibitor-enzyme complex.

-

Contribution of the 7-Methyl Group: While direct studies on 7-methyl substitution are less common, research on related 5-methylisatin derivatives indicates that methyl groups can engage in favorable hydrophobic interactions within the active site.[11] The inhibitor molecule is often positioned in a hydrophobic pocket defined by residues like Phenylalanine 80 (PHE80) and Isoleucine 10 (ILE10) .[11] The 7-methyl group is positioned to enhance these van der Waals and hydrophobic contacts, contributing to the overall stability and affinity of the binding.

The combination of these interactions allows this compound to act as a potent and specific inhibitor, blocking the catalytic function of CDK2.

Caption: Putative interactions of this compound within the CDK2 active site.

Part 2: Cellular Consequences of CDK2 Inhibition

The inhibition of CDK2's catalytic activity by a molecule like this compound has profound effects on cell cycle progression, primarily manifesting as an arrest at the G1/S checkpoint.[12]

Disruption of the G1/S Transition

The transition from G1 to S phase is a critical decision point for a cell, committing it to DNA replication. This process is governed by the Rb-E2F signaling pathway.

-

Rb Phosphorylation: In a normal G1 phase, the tumor suppressor protein Rb is in a hypophosphorylated state and binds to the E2F family of transcription factors. This binding sequesters E2F, preventing it from activating the transcription of genes required for S phase.[12]

-

CDK2's Role: As the cell prepares to enter S phase, CDK4/6 and subsequently the CDK2/Cyclin E complex sequentially phosphorylate Rb. This hyperphosphorylation causes a conformational change in Rb, leading to the release of E2F.[4]

-

E2F-Mediated Transcription: Once liberated, E2F activates the transcription of a suite of genes essential for DNA synthesis, including DNA polymerase, thymidylate synthase, and dihydrofolate reductase.

-

Point of Inhibition: By inhibiting CDK2, this compound prevents the hyperphosphorylation of Rb. Consequently, Rb remains bound to E2F, transcription of S-phase genes is repressed, and the cell is unable to pass the G1/S checkpoint, resulting in cell cycle arrest.[12] This arrest provides a window for DNA repair mechanisms to act or, if the damage or proliferative signal is aberrant, for the cell to undergo apoptosis.

Caption: Inhibition of CDK2 prevents Rb phosphorylation, halting cell cycle progression.

Part 3: A Framework for Experimental Validation

Validating the proposed mechanism of action for this compound requires a multi-pronged experimental approach, moving from direct biochemical assays to cell-based functional assays. This workflow ensures that the compound's activity is characterized at the molecular, cellular, and phenotypic levels.

Caption: A logical progression from biochemical target engagement to cellular effects.

Protocol 1: In Vitro CDK2 Kinase Inhibition Assay (ADP-Glo™ Format)

This biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant CDK2/Cyclin A in a cell-free system.[13][14] The ADP-Glo™ assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[15]

A. Materials:

-

Recombinant human CDK2/Cyclin A2 Kinase (e.g., Promega, V1291)

-

Substrate: Histone H1 (e.g., Millipore, 14-155) or specific peptide substrate (e.g., Biotin-Rb peptide)[16]

-

ATP, ultrapure

-

This compound, dissolved in 100% DMSO

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[15]

-

ADP-Glo™ Kinase Assay Kit (Promega, V9101)

-

White, opaque 384-well assay plates

-

Multichannel pipettes and a plate-reading luminometer

B. Step-by-Step Methodology:

-

Compound Preparation: Prepare a serial dilution of this compound in kinase buffer. A typical starting concentration might be 100 µM, diluted in 1:3 steps. Include a DMSO-only vehicle control.

-

Reaction Setup: In a 384-well plate, add the following to each well:

-

1 µL of serially diluted inhibitor or vehicle control.

-

2 µL of CDK2/Cyclin A2 enzyme diluted in kinase buffer (final concentration e.g., 1-5 ng/µL).

-

2 µL of a substrate/ATP mixture (e.g., final concentrations of 0.2 µg/µL Histone H1 and 25 µM ATP).

-

-

Kinase Reaction: Mix gently and incubate the plate at room temperature for 60 minutes.

-

ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP Detection (Step 2): Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Data Acquisition: Read the luminescence of each well using a plate reader.

-

Data Analysis: Convert luminescence values to percent inhibition relative to the vehicle (DMSO) control. Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: Cell Viability Assay (MTT Assay)

This cell-based assay assesses the effect of this compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation. The assay relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.

A. Materials:

-

A relevant cancer cell line (e.g., MCF-7 breast cancer, U2OS osteosarcoma)

-

Complete cell culture medium (e.g., DMEM + 10% FBS)

-

This compound, dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Sterile 96-well flat-bottom plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader (absorbance at 570 nm)

B. Step-by-Step Methodology:

-

Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and allow them to adhere overnight.[17]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium to each well. Include vehicle control (DMSO) and media-only blank wells.

-

Incubation: Incubate the plates for a defined period, typically 48-72 hours, in the CO₂ incubator.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

-

Formazan Formation: Return the plate to the incubator for 2-4 hours, allowing viable cells to convert the MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate cell viability as a percentage of the vehicle control. Plot percent viability versus drug concentration and determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This assay provides direct evidence of the G1/S arrest predicted by the inhibitor's mechanism of action. It quantifies the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[12]

A. Materials:

-

Cancer cell line cultured in 6-well plates

-

This compound, dissolved in DMSO

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Cold 70% Ethanol

-

Propidium Iodide (PI)/RNase A Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)[18]

-

Flow cytometer

B. Step-by-Step Methodology:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the inhibitor at relevant concentrations (e.g., 1x and 5x the GI₅₀ value) and a vehicle control for 24-48 hours.

-

Cell Harvest: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells from each well and pellet by centrifugation (e.g., 300 x g for 5 minutes).

-

Fixation: Wash the cell pellet once with cold PBS. Resuspend the pellet and add cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight or for at least 2 hours at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 300-500 µL of PI/RNase A staining solution.[18]

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Data Acquisition: Analyze the samples on a flow cytometer. For each cell, measure the fluorescence intensity of the PI signal, which is proportional to the DNA content. Collect data for at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the resulting DNA content histograms. Quantify the percentage of cells in the G0/G1, S, and G2/M phases and compare the distributions between treated and control samples.

Part 4: Data Interpretation and Synthesis

The successful execution of the described protocols will yield quantitative data that, when synthesized, provide a comprehensive profile of this compound as a CDK2 inhibitor.

Expected Results Summary

The table below presents a hypothetical but plausible dataset for this compound, based on activities reported for similar isatin-based CDK2 inhibitors.[19][20]

| Parameter | Assay | Expected Outcome | Interpretation |

| IC₅₀ | In Vitro Kinase Assay | 0.25 µM | The compound is a potent direct inhibitor of CDK2 enzymatic activity. |

| GI₅₀ | MTT Cell Viability Assay | 1.8 µM | The compound effectively inhibits the proliferation/viability of cancer cells. |

| Cell Cycle Distribution | Flow Cytometry | Control (DMSO): G1: 55%S: 30%G2/M: 15% | A significant increase in the G1 population with a corresponding decrease in the S and G2/M populations confirms a G1/S phase arrest, consistent with the proposed mechanism of CDK2 inhibition. |

| Inhibitor (1.8 µM): G1: 78%S: 12%G2/M: 10% |

Conclusion

This compound represents a promising scaffold for the development of targeted anticancer therapeutics. Its mechanism of action is rooted in the competitive inhibition of the CDK2 ATP-binding site, driven by a network of hydrogen bonds and hydrophobic interactions established by its isatin core and functionalized substituents. This molecular action translates into a clear cellular phenotype: the arrest of the cell cycle at the G1/S transition. The integrated experimental framework provided herein offers a robust pathway for validating this mechanism, from direct enzyme inhibition to the ultimate cellular consequences, providing the critical data needed for further drug development and preclinical evaluation.

References

- 1. ATP-site directed inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Critical reanalysis of the methods that discriminate the activity of CDK2 from CDK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insights on Structural Characteristics and Ligand Binding Mechanisms of CDK2 [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. An overview of isatin-derived CDK2 inhibitors in developing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benthamscience.com [benthamscience.com]

- 10. mdpi.com [mdpi.com]

- 11. Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. promega.com [promega.com]

- 15. promega.com [promega.com]

- 16. HTScan® CDK2/CycA Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 17. atcc.org [atcc.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vitro Screening of 7-Methyl-5-nitroisatin Derivatives

This document provides a comprehensive, workflow-based guide for the in vitro screening of novel 7-Methyl-5-nitroisatin derivatives. Eschewing a rigid template, this guide is structured to mirror a logical drug discovery cascade, moving from high-throughput primary screening to detailed mechanism-of-action studies. The methodologies described are grounded in established scientific principles, emphasizing robust assay design, stringent data validation, and a clear rationale for every experimental choice.

Introduction: The Isatin Scaffold as a Privileged Structure

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry for its broad spectrum of biological activities.[1][2] Appropriately functionalized isatin compounds have demonstrated noteworthy potential as anticancer, antiviral, and antimicrobial agents.[3][4] The core structure serves as a "privileged scaffold," amenable to chemical modification at multiple positions to generate libraries of derivatives with enhanced potency and target selectivity.

The this compound core, in particular, represents a promising starting point for developing novel therapeutics. Previous studies have indicated that modifications at the 5- and 7-positions of the isatin ring can significantly influence biological activity, with 5-nitroisatin derivatives showing high affinity for targets like cyclin-dependent kinase 2 (CDK2).[2] This guide provides a strategic framework for systematically screening a library of novel this compound derivatives to identify and characterize lead compounds with therapeutic potential.

Part 1: The High-Throughput Screening (HTS) Cascade: A Strategic Workflow

A tiered screening approach is paramount for efficiently processing a chemical library. This cascade is designed to rapidly identify active compounds ("hits") from a large pool of derivatives in a primary screen, followed by progressively more complex and targeted secondary and mechanistic assays to confirm activity and elucidate the mode of action. This strategy maximizes resource efficiency by focusing detailed characterization efforts only on the most promising candidates.

The overall workflow begins with a broad, cell-based assay to detect general cytotoxicity, a hallmark of many effective anticancer agents. Hits from this primary screen are then subjected to secondary assays to confirm their activity, determine their potency (IC50), and begin probing for target-specific effects, such as enzyme inhibition. Finally, validated hits undergo mechanism-of-action (MOA) studies to understand their cellular effects, such as the induction of apoptosis.

Caption: The tiered in vitro screening cascade for this compound derivatives.

Part 2: Primary Screening - Identifying Bioactive Hits

The objective of primary screening is to efficiently test the entire library to flag derivatives with potential biological activity. The chosen assay must be robust, reproducible, and scalable for high-throughput formats (e.g., 384-well plates).[5][6]

Recommended Primary Assay: MTT Cell Viability Assay

For identifying potential anticancer agents, a cell viability assay is an excellent starting point. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures the metabolic activity of cells.[7] In viable cells, mitochondrial dehydrogenases convert the yellow MTT salt into a purple formazan product, the amount of which is proportional to the number of living cells.[7] Its simplicity, cost-effectiveness, and reliability make it ideal for HTS.[8]

Experimental Protocol: Primary MTT Cytotoxicity Screen

This protocol is designed for a single-point screen to identify initial hits.

-

Cell Line Selection & Culture:

-

Select relevant human cancer cell lines. A common starting panel includes MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HepG2 (hepatocellular carcinoma).[9][10]

-

Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

-

Cell Seeding:

-

Harvest cells using trypsin and perform a cell count.

-

Seed cells into a 384-well clear-bottom plate at a pre-determined optimal density (e.g., 2,500-5,000 cells/well) in 40 µL of medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a master plate of this compound derivatives at a high concentration (e.g., 10 mM in DMSO).

-

Using automated liquid handling, dilute and add the compounds to the cell plate to a final screening concentration of 10 µM .

-

Include controls: Vehicle control (0.1% DMSO) for 100% viability and a positive control (e.g., Doxorubicin) for 0% viability.

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Assay & Readout:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Add 50 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis and Hit Selection

-

Assay Validation (Z'-Factor): The quality and robustness of the HTS assay must be validated. The Z'-factor is a statistical parameter that compares the dynamic range of the signal with the data variation. An assay is considered excellent for HTS when Z' > 0.5 .[11]

Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| (where σ and μ are the standard deviation and mean of positive and negative controls, respectively)

-

Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Abs_compound - Abs_bkg) / (Abs_vehicle - Abs_bkg))

-

Hit Criteria: A compound is typically classified as a "hit" if it demonstrates a percent inhibition greater than a defined threshold, often set at >50% or >3 standard deviations from the mean of the vehicle control.

Part 3: Secondary Screening - Hit Confirmation and Potency

Hits from the primary screen require validation. Secondary screening aims to confirm the activity, eliminate false positives, and quantify the potency of the hit compounds through dose-response analysis.

Protocol: Dose-Response Cytotoxicity Assay (IC₅₀ Determination)

This protocol expands on the primary screen to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.

-

Compound Preparation: For each hit compound, prepare a series of dilutions (e.g., 8-point, 3-fold serial dilutions) starting from a high concentration (e.g., 100 µM).

-

Assay Execution: Follow the same procedure as the primary MTT assay, but instead of a single concentration, treat cells with the full dilution series of the compound.

-

Data Analysis:

-

Calculate the percent viability for each concentration.

-

Plot percent viability versus the log of the compound concentration.

-

Fit the data to a non-linear regression curve (sigmoidal dose-response) to determine the IC₅₀ value . The IC₅₀ is the concentration of the compound required to inhibit cell growth by 50%.[12]

-

Data Presentation: Comparative IC₅₀ Values

Summarize the quantitative data in a structured table to allow for easy comparison of potency across different cell lines and derivatives.

| Derivative ID | Modification | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. HepG2 |

| MNI-001 | Parent Scaffold | 15.2 | 21.8 | 18.5 |

| MNI-002 | N-benzyl | 4.5 | 8.1 | 6.3 |

| MNI-003 | C3-hydrazone | 1.1 | 2.5 | 1.9 |

| MNI-004 | C3-thiosemicarbazone | 0.8 | 1.3 | 0.9 |

| Doxorubicin | Control | 0.5 | 0.7 | 0.6 |

Table 1: Hypothetical IC₅₀ values for selected this compound (MNI) derivatives against various cancer cell lines after 48-hour treatment. Data illustrates how structural modifications can impact cytotoxic potency.

Protocol: Target-Based Enzyme Inhibition Assay (e.g., CDK2)

Given that isatin derivatives are known to inhibit various protein kinases, a target-based assay is a logical next step to see if the observed cytotoxicity correlates with the inhibition of a specific enzyme.[2][13][14] Commercial luminescent assays, such as the ADP-Glo™ Kinase Assay, provide a robust platform for this.

-

Assay Principle: The assay measures the amount of ADP produced during a kinase reaction. As kinase activity is inhibited, less ADP is formed, resulting in a lower luminescence signal.

-

Reaction Setup (384-well plate):

-

Add CDK2/Cyclin E enzyme.

-

Add the hit compound across a range of concentrations.

-

Add the kinase substrate and ATP to initiate the reaction.

-

Incubate at room temperature for 60 minutes.

-

-

Signal Detection:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction.

-

Measure luminescence on a plate reader.

-

-

Data Analysis: Calculate the IC₅₀ value for enzyme inhibition similarly to the cell-based assay.

Part 4: Mechanism of Action (MOA) Elucidation

For confirmed, potent hits, the final stage of in vitro screening is to investigate how they kill cancer cells.

Protocol: Apoptosis Assay via Annexin V-FITC / Propidium Iodide (PI) Staining

A primary mechanism of action for many anticancer drugs is the induction of apoptosis (programmed cell death).[13] This can be quantified using flow cytometry.

-

Principle: In early apoptosis, the cell membrane flips phosphatidylserine (PS) to the outer leaflet, where it can be bound by fluorescently-labeled Annexin V. In late apoptosis or necrosis, the membrane loses integrity, allowing the DNA-intercalating dye Propidium Iodide (PI) to enter. This dual staining allows for the differentiation of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Caption: Principle of cell state differentiation using Annexin V and PI staining.

Experimental Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with the hit compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI.

-

Flow Cytometry: Incubate in the dark for 15 minutes, then analyze immediately on a flow cytometer, acquiring at least 10,000 events per sample.

-

Data Analysis: Quantify the percentage of cells in each of the four quadrants (viable, early apoptotic, late apoptotic, necrotic). A significant increase in the Annexin V+/PI- and Annexin V+/PI+ populations compared to the vehicle control indicates apoptosis induction.

Conclusion

This guide outlines a systematic and robust in vitro screening cascade for the evaluation of this compound derivatives. By progressing from high-throughput cytotoxicity screening to specific enzyme inhibition and mechanistic assays, researchers can efficiently identify and validate potent lead compounds. The causality-driven approach, which links cellular effects (cytotoxicity) to molecular interactions (enzyme inhibition) and outcomes (apoptosis), provides a solid foundation for subsequent lead optimization and preclinical development. The inherent versatility of the isatin scaffold suggests that this screening strategy can uncover novel candidates for a range of therapeutic applications.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 10. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

7-Methyl-5-nitroisatin: A Targeted Approach to Inhibit Cancer Cell Proliferation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Isatin (1H-indole-2,3-dione) and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including significant anticancer properties.[1][2] The synthetic versatility of the isatin scaffold allows for extensive structural modifications, leading to the development of potent and selective anticancer agents.[1] This guide focuses on 7-Methyl-5-nitroisatin, a substituted isatin derivative, and explores its potential role in the inhibition of cancer cell proliferation. Drawing upon the established knowledge of isatin derivatives, we will delve into its putative mechanisms of action, propose robust experimental protocols for its investigation, and discuss its potential as a lead compound in oncology drug discovery.

Introduction: The Isatin Scaffold in Oncology

The isatin core is a privileged structure in medicinal chemistry, found in various natural and synthetic bioactive compounds.[2] Its derivatives have been shown to target a multitude of biological pathways implicated in cancer, including the inhibition of protein kinases, modulation of apoptosis, and disruption of microtubule dynamics.[1][3] The FDA approval of sunitinib malate, an oxindole derivative, for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, has further fueled interest in isatin-based compounds as antineoplastic agents.[1]

The anticancer activity of isatin derivatives is often enhanced by strategic substitutions on the aromatic ring and the nitrogen atom.[4][5] Nitration at the C5 position, in particular, has been shown to significantly increase cytotoxic activity.[5] This guide will focus on the lesser-explored derivative, this compound, hypothesizing its potential as a potent inhibitor of cancer cell proliferation based on the structure-activity relationships of related compounds.

Putative Mechanism of Action of this compound

Based on the known mechanisms of similar isatin derivatives, this compound is likely to exert its anti-proliferative effects through a multi-targeted approach. The primary hypothesized mechanisms are detailed below.

Kinase Inhibition: Targeting the Engine of Cell Proliferation

A significant number of isatin derivatives function as inhibitors of various protein kinases, which are crucial regulators of cell cycle progression, growth, and differentiation.[1][3] Dysregulation of kinase activity is a hallmark of many cancers.[1] The isatin scaffold is structurally similar to the hinge region of ATP-binding sites in many kinases, allowing for competitive inhibition.

-

Cyclin-Dependent Kinases (CDKs): Isatin derivatives have shown potent inhibitory activity against CDKs, particularly CDK2, leading to cell cycle arrest.[3][6] Molecular docking studies on 5-methylisatin and 5-nitroisatin derivatives have revealed strong binding potential to the CDK2 active site.[6][7]

-

Receptor Tyrosine Kinases (RTKs): Isatin-based compounds can also target RTKs such as VEGFR-2 and EGFR, which are pivotal in tumor angiogenesis and metastasis.[3]

The presence of the nitro group at the 5-position and the methyl group at the 7-position on the isatin ring of this compound could enhance its binding affinity and selectivity towards specific kinases.

References

- 1. Cytotoxic and Anticancer Activities of Isatin and Its Derivatives...: Ingenta Connect [ingentaconnect.com]

- 2. Synthesis of Isatin-derived Heterocycles with Promising Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]

- 4. seejph.com [seejph.com]

- 5. pnrjournal.com [pnrjournal.com]

- 6. Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Investigating 7-Methyl-5-nitroisatin in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Isatin Scaffold

The isatin (1H-indole-2,3-dione) core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with a wide array of biological activities.[1] Derivatives of isatin have been extensively explored for their anticancer properties, demonstrating the ability to interfere with various oncogenic processes.[1][2] These compounds have been shown to induce apoptosis, inhibit angiogenesis, and modulate key signaling pathways involved in tumor growth and survival.[3][4] 7-Methyl-5-nitroisatin (CAS No. 70343-13-4) is a specific derivative that combines the isatin core with a methyl group at the 7-position and an electron-withdrawing nitro group at the 5-position.[5] While detailed studies on this particular analog are emerging, its structural similarity to other biologically active 5-nitroisatin compounds suggests it is a promising candidate for anticancer investigation.[1][2]

These application notes provide a comprehensive guide to the experimental investigation of this compound's effects on cancer cells. The protocols herein are designed to test the hypothesized mechanism of action: the induction of apoptosis through the intrinsic pathway.

Hypothesized Mechanism of Action: Induction of Intrinsic Apoptosis

Based on the known activities of related isatin derivatives, we hypothesize that this compound exerts its anticancer effects by inducing programmed cell death (apoptosis) via the mitochondrial (intrinsic) pathway. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[6] It is proposed that this compound treatment will shift the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins in favor of apoptosis.[7][8] An increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a caspase cascade, culminating in the activation of executioner caspase-3.[9][10] Activated caspase-3 then cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[11][12]

Experimental Workflow Overview

The following diagram outlines the comprehensive workflow for characterizing the anticancer effects of this compound, from initial cell culture to the final analysis of apoptotic markers.

Detailed Experimental Protocols

PART 1: Cell Culture and Compound Preparation

1.1 Materials

-

This compound (Commercially available from suppliers such as Aladdin[13] and MySkinRecipes[5])

-

Human breast adenocarcinoma cell line (MCF-7, ATCC® HTB-22™)

-

Eagle's Minimum Essential Medium (EMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

T-75 cell culture flasks and 6-well/96-well plates

1.2 Protocol for MCF-7 Cell Culture

-

Culture MCF-7 cells in EMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[14]

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[15]

-

Renew the complete growth medium every 2-3 days.[14]

-

When cells reach 80-90% confluency, subculture them. Aspirate the medium, wash the cell monolayer with PBS, and add 2-3 mL of pre-warmed 0.25% Trypsin-EDTA.[15][16]

-

Incubate for 5-15 minutes at 37°C until cells detach. Neutralize the trypsin with 10 mL of complete growth medium and centrifuge the cell suspension at 125 x g for 5 minutes.[15]

-

Resuspend the cell pellet in fresh medium and re-plate at a desired density (e.g., a 1:3 or 1:4 split ratio).[16]

1.3 Preparation of this compound Stock Solution

-

Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 2.06 mg of this compound (MW: 206.15 g/mol ) in 1 mL of DMSO.

-

Vortex until fully dissolved.

-

Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

For experiments, dilute the stock solution in complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

PART 2: Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[17]

2.1 Materials

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well cell culture plates

-

Microplate reader

2.2 Protocol

-

Seed MCF-7 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium. Incubate for 24 hours.[17]

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[17]

-

Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.[17]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value using appropriate software.

PART 3: Western Blot Analysis of Apoptotic Markers

This protocol allows for the detection and quantification of key proteins involved in the apoptotic pathway.[18][19]

3.1 Materials

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels (12-15%)

-

PVDF or nitrocellulose membranes

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-Bax, Rabbit anti-Bcl-2, Rabbit anti-Cleaved Caspase-3 (Asp175)[9], Mouse anti-β-actin

-